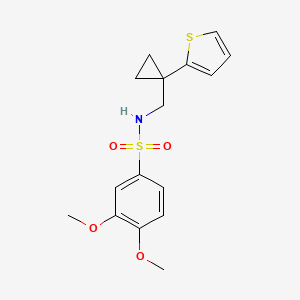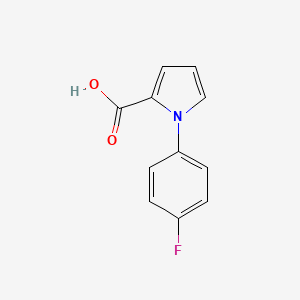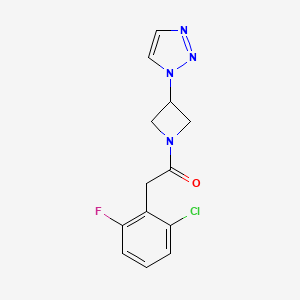
5-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex chemical compound. The compound’s core structure includes a piperidine ring, pyridinone moiety, and oxadiazole functionalities, augmented with a furan ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis:
Formation of the oxadiazole ring: : Starting with furan-2-carboxylic acid, it reacts with hydrazine hydrate under reflux in ethanol to yield the hydrazide. This hydrazide is then cyclized with carbon disulfide to form the oxadiazole ring.
Piperidine incorporation: : The oxadiazole is then coupled with a piperidine derivative through an amide bond. The reaction typically involves using a carbodiimide coupling reagent such as DCC (dicyclohexylcarbodiimide) under anhydrous conditions.
Pyridinone synthesis: : The final step involves incorporating the pyridinone ring into the structure. This step can require palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial synthesis may optimize the above steps, using automated reactors and continuous flow chemistry to enhance yield and purity while reducing production costs and environmental impacts.
化学反応の分析
Types of Reactions
Oxidation: : The compound’s furan ring can undergo oxidative cleavage in the presence of oxidizing agents such as ozone.
Reduction: : The oxadiazole ring can be reduced to yield dihydroxylated products under mild conditions.
Substitution: : Nucleophilic substitutions can occur, particularly at the pyridinone moiety.
Common Reagents and Conditions
Oxidizing Agents: : Ozone, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Palladium on carbon, platinum oxide
Major Products
Oxidation Products: : Furanoic acids
Reduction Products: : Hydroxy derivatives
Substitution Products: : Varied depending on nucleophile
科学的研究の応用
Chemistry
Catalysts: : Its oxadiazole ring has potential as a catalyst in various organic transformations.
Biology
Antimicrobial Activity: : Exhibits inhibitory effects against bacterial strains.
Medicine
Drug Design: : Serves as a scaffold for developing new pharmaceuticals, particularly those targeting neurological pathways.
Industry
Material Science: : Used in the synthesis of polymers with specific electronic properties.
作用機序
Effects
The compound’s biological activities primarily involve binding to specific enzymes or receptors, inhibiting their activity. Its oxadiazole moiety often interacts with protein active sites, disrupting normal function.
Molecular Targets and Pathways
Enzymatic Inhibition: : Inhibits key enzymes in bacterial cell wall synthesis, contributing to its antimicrobial properties.
Neuroreceptors: : Interacts with neuroreceptors to modulate signal transduction pathways in neural cells.
類似化合物との比較
Similar Compounds
5-(4-(5-(pyridine-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one: : A similar compound where the furan ring is replaced by a pyridine moiety.
5-(4-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one: : Incorporates a benzofuran ring, differing in electronic and steric properties.
Uniqueness
This compound's uniqueness lies in its specific functional groups and ring systems, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
5-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-14-4-3-12(10-18-14)17(23)21-7-5-11(6-8-21)15-19-20-16(25-15)13-2-1-9-24-13/h1-4,9-11H,5-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMVHNPQZQCGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2924781.png)


![Ethyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2924785.png)

![5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2924787.png)
![N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924790.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2924791.png)

![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2924797.png)

![6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924799.png)

